molecular formula C21H25N5O2 B609178 MLi-2-Bio-X

MLi-2-Bio-X

Cat. No.: B609178
M. Wt: 379.5 g/mol
InChI Key: ATUUNJCZCOMUKD-OKILXGFUSA-N
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Chemical Reactions Analysis

Merck LRRK2 inhibitor-2 undergoes several types of chemical reactions, including:

Scientific Research Applications

Case Study 1: Chronic Inhibition in Parkinson’s Disease Models

A study investigated the long-term effects of MLi-2-Bio-X in G2019S LRRK2 knock-in mice. The results indicated significant alterations in proteomic profiles across brain, kidney, and lung tissues after 10 weeks of treatment. Notably, the study highlighted changes in mitochondrial proteins and endolysosomal pathways, underscoring the compound's potential as a therapeutic agent for Parkinson's disease .

Case Study 2: Lysosomal Activity Enhancement

In another investigation focusing on macrophage function, this compound was shown to enhance lysosomal activity by inhibiting LRRK2. This effect was observed within hours of treatment and was sustained over time, suggesting that targeting LRRK2 could improve immune responses and cellular clearance mechanisms .

Data Tables

Application Area Description Key Findings
Neurodegenerative Diseases Inhibition of LRRK2 to mitigate Parkinson's disease symptomsSignificant reduction in Ser935 phosphorylation; alterations in proteomic profiles
Immune Function Enhancing lysosomal activity in macrophagesIncreased protease activity; rapid response within hours after treatment
Cellular Health Modulating mitochondrial functionChanges observed in mitochondrial proteins; implications for neuroprotection

Comparison with Similar Compounds

Merck LRRK2 inhibitor-2 is compared with other similar compounds, such as:

Biological Activity

MLi-2-Bio-X is a potent and selective inhibitor of the leucine-rich repeat kinase 2 (LRRK2), which has garnered attention for its potential therapeutic applications in treating Parkinson's disease (PD). This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of LRRK2 and Its Role in Parkinson's Disease

Mutations in the LRRK2 gene are the most common genetic causes of familial and sporadic Parkinson's disease. The G2019S mutation, in particular, is associated with increased kinase activity, making LRRK2 a significant target for therapeutic intervention. Inhibition of LRRK2 kinase activity has been shown to modify disease progression and alleviate symptoms in various preclinical models.

Potency and Selectivity

This compound exhibits remarkable potency as an LRRK2 inhibitor:

  • In vitro IC50 Values :
    • Purified LRRK2 kinase assay: 0.76 nM
    • Cellular assay (dephosphorylation of LRRK2 pSer935): 1.4 nM
    • Radioligand competition binding assay: 3.4 nM

This compound demonstrates over 295-fold selectivity against a diverse panel of more than 300 kinases , receptors, and ion channels, indicating its potential for minimal off-target effects .

In Vivo Efficacy

In preclinical studies, this compound was administered to MitoPark mice, a model for PD. The compound was well tolerated over a 15-week treatment period, maintaining brain and plasma levels significantly above the IC50 for LRRK2 inhibition. Notably, morphological changes consistent with enlarged type II pneumocytes were observed in treated mice, suggesting potential lung involvement .

This compound functions by inhibiting the phosphorylation of specific substrates associated with LRRK2 activity. This inhibition leads to:

  • Decreased phosphorylation levels of Rab proteins (e.g., pRab10 and pRab12), which are critical for vesicular trafficking.
  • Restoration of dopamine transporter function in striatal neurons, which is often impaired in PD models .

Case Study 1: Long-term Treatment in Mutant Mice

A study investigated the long-term effects of this compound on mutant LRRK2 R1441G mice. The treatment resulted in:

  • A significant reduction in αSyn oligomer accumulation in the brain.
  • Changes in phosphorylation levels of biomarkers associated with LRRK2 activity (Thr73-Rab10 and Ser106-Rab12) correlated with behavioral improvements .

Case Study 2: Acute Inhibition Effects

Another recent study highlighted acute inhibition using this compound, demonstrating its ability to rescue deficits in striatal dopamine transporter expression and function. This effect was linked to a normalization of hyperlocomotion observed in genetically modified mice expressing gain-of-function mutations in LRRK2 .

Summary of Findings

Parameter Value
In vitro IC50 (purified LRRK2)0.76 nM
In vitro IC50 (cellular assay)1.4 nM
In vivo tolerance duration15 weeks
Selectivity over other kinases>295-fold

Q & A

Basic Research Questions

Q. How to design a robust experimental protocol for studying MLi-2-Bio-X in pharmacological contexts?

  • Methodological Answer : Begin by defining clear objectives using frameworks like PICO (Patient/Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with research significance . For pharmacological studies, include detailed descriptions of compound synthesis (following IUPAC naming conventions), characterization (e.g., NMR, HPLC purity), and bioactivity assays (IC₅₀/EC₅₀ comparisons with controls) . Calculate sample size and power analysis to ensure statistical validity, referencing guidelines for biological sample collection and quality control .

Q. What are the key considerations for ensuring reproducibility of this compound experiments?

  • Methodological Answer : Document all experimental parameters (e.g., reagent sources, instrument calibration, temperature/pH conditions) in the "Materials and Methods" section . Use supplemental files to provide raw datasets, spectra, and step-by-step protocols, avoiding redundancy in the main text . For compound characterization, include purity thresholds (e.g., ≥95% by HPLC) and validation against known standards . Peer-review checklists (e.g., analytical reproducibility criteria from ) can further mitigate variability.

Q. How to formulate a hypothesis-driven research question for this compound studies?

  • Methodological Answer : Conduct a systematic literature review to identify gaps (e.g., conflicting efficacy results in specific cell lines). Use FINER criteria to refine questions, such as, "Does this compound exhibit differential inhibition kinetics in kinase X versus Y due to structural flexibility?" . Validate feasibility through pilot experiments and align hypotheses with measurable outcomes (e.g., dose-response curves, binding affinity assays) .

Advanced Research Questions

Q. How to analyze contradictory data on this compound’s mechanism of action across studies?

  • Methodological Answer : Employ iterative triangulation:

  • Data Validation : Cross-check experimental conditions (e.g., cell culture media, assay endpoints) .
  • Statistical Reassessment : Apply Bayesian analysis or meta-regression to identify confounding variables (e.g., batch effects in compound synthesis) .
  • Model Comparison : Use computational docking studies to test if structural variations in this compound affect target binding . Document discrepancies transparently in the discussion section, citing peer-reviewed guidelines for addressing contradictory findings .

Q. What advanced techniques resolve low reproducibility in this compound bioactivity assays?

  • Methodological Answer :

  • Standardization : Adopt harmonized protocols (e.g., CLIA-certified assays) and include internal controls (e.g., reference inhibitors) in each run .
  • Data Normalization : Use Z-score scaling or plate-based correction for high-throughput screening data .
  • Blinded Analysis : Assign independent teams to replicate experiments, minimizing observer bias . Publish negative results in supplementary materials to inform future studies .

Q. How to optimize this compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer :

  • Structural Modifications : Apply SAR (Structure-Activity Relationship) studies to improve solubility (e.g., adding polar groups) or metabolic stability (e.g., deuterium substitution) .
  • In Silico Modeling : Predict ADMET properties using tools like SwissADME or Molecular Dynamics simulations .
  • Validation : Compare in vitro (e.g., microsomal stability assays) and in vivo (e.g., plasma half-life in murine models) data, adjusting dosing regimens iteratively .

Q. Data Analysis & Reporting

Q. How to statistically validate this compound’s dose-response relationships?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values, reporting 95% confidence intervals . Perform outlier detection (e.g., Grubbs’ test) and validate assumptions of normality (e.g., Shapiro-Wilk test). For multiplex assays, apply false-discovery-rate (FDR) corrections .

Q. What strategies ensure ethical compliance in this compound research involving human-derived samples?

  • Methodological Answer :

  • Institutional Approval : Submit protocols to IRB/ethics committees, detailing participant selection criteria and informed consent processes .
  • Data Anonymization : Use coded identifiers for biospecimens and restrict access to raw genomic data .
  • Transparency : Disclose funding sources and potential conflicts of interest in the "Acknowledgments" section .

Properties

IUPAC Name

(2R,6S)-2,6-dimethyl-4-[6-[5-(1-methylcyclopropyl)oxy-1H-indazol-3-yl]pyrimidin-4-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-13-10-26(11-14(2)27-13)19-9-18(22-12-23-19)20-16-8-15(28-21(3)6-7-21)4-5-17(16)24-25-20/h4-5,8-9,12-14H,6-7,10-11H2,1-3H3,(H,24,25)/t13-,14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUUNJCZCOMUKD-OKILXGFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=NC(=C2)C3=NNC4=C3C=C(C=C4)OC5(CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=NC=NC(=C2)C3=NNC4=C3C=C(C=C4)OC5(CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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